(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Antioxidating Activities in High-Fat Fed Mice Benzothiazole derivatives, including TJ-1, TJ-2, and TJ-3, have been found to improve antioxidating activities in high-fat-fed mice. The study demonstrated increased levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), alongside reduced malondialdehyde (MDA) levels, indicating an enhancement in antioxidative defense mechanisms (Hua Erbin, 2013).
Potential for Novel CNS Acting Drugs Benzothiazole derivatives are part of a broader group of compounds identified for their potential in synthesizing compounds that may exhibit Central Nervous System (CNS) activity. This group of compounds has shown promise in addressing CNS disorders, providing a basis for rational drug design (S. Saganuwan, 2017).
Chemical Reactivity and Derivative Formation The reactivity of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents has been studied, demonstrating the potential for creating a wide range of compounds with potential biological activity. These compounds include amides, pyrrolones, and benzofurans, among others, indicating the versatile chemistry of benzothiazole and its derivatives (I. Kamneva, T. V. Anis’kova, & A. Egorova, 2018).
Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides Benzothiazole derivatives have been linked to medicinal chemistry involving purine and pyrimidine nucleobases, nucleosides, and their analogues. These derivatives have been studied for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, indicating their significance in drug development (T. Ostrowski, 2022).
Cytochrome P450 Isoforms Inhibition Benzothiazole derivatives are part of a broader group of chemical inhibitors of cytochrome P450 (CYP) isoforms, which play a crucial role in drug metabolism and potential drug-drug interactions. Understanding the selectivity of these inhibitors can aid in deciphering the involvement of specific CYP isoforms in drug metabolism (S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, & A. Y. Lu, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(8-7-16-4-3-13-27-16)24-11-9-15(10-12-24)14-22-20(26)21-23-17-5-1-2-6-18(17)28-21/h1-8,13,15H,9-12,14H2,(H,22,26)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBDDVBHTNOFDO-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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